

# In-Depth Spectroscopic Analysis of O-Methylmurrayamine A: A Technical Guide

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Compound of Interest		
Compound Name:	O-Methylmurrayamine A	
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This technical guide provides a comprehensive overview of the spectroscopic data for **O-Methylmurrayamine A**, a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii. The information presented herein is intended to support research and development efforts by offering a detailed repository of its structural and spectroscopic properties.

## **Chemical Structure and Origin**

**O-Methylmurrayamine A** is a natural product with the chemical formula C<sub>19</sub>H<sub>19</sub>NO<sub>2</sub> and a molecular weight of 293.36 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole. This compound has been isolated from Murraya koenigii, a plant widely used in traditional medicine.

### **Spectroscopic Data**

The structural elucidation of **O-Methylmurrayamine A** has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is compiled from scientific literature, primarily from the work of Nalli et al. (2016).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **O**-



Methylmurrayamine A were recorded in deuterated chloroform (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **O-Methylmurrayamine A** (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz	Assignment
8.02	d	7.8	H-4
7.80	S	H-5	
7.35	t	7.8	H-3
7.27	S	NH	
7.20	t	7.8	H-2
6.85	d	7.8	H-1
6.53	d	9.8	H-4'
5.60	d	9.8	H-3'
3.92	S	OCH₃	_
2.35	S	Ar-CH₃	-
1.48	S	C(2')-(CH <sub>3</sub> ) <sub>2</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **O-Methylmurrayamine A** (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Assignment
155.8	C-8a
148.5	C-6
142.8	C-4a
139.5	C-9a
128.5	C-4'
126.2	C-5a
123.8	C-3
121.5	C-4
119.8	C-2
117.5	C-3'
115.2	C-1
110.5	C-5
104.2	C-7
98.8	C-8
77.8	C-2'
56.2	OCH <sub>3</sub>
27.5	C(2')-(CH <sub>3</sub> ) <sub>2</sub>
16.5	Ar-CH₃

### **Infrared (IR) Spectroscopy**

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **O-Methylmurrayamine A** exhibits characteristic absorption bands that correspond to its structural features.

Table 3: IR Spectroscopic Data for O-Methylmurrayamine A



Wavenumber (cm⁻¹)	Functional Group Assignment	
3435	N-H Stretching	
2924	C-H Stretching (aliphatic)	
1640	C=C Stretching (aromatic)	
1580	N-H Bending	
1465	C-H Bending (aliphatic)	
1208	C-O Stretching (ether)	
1125	C-N Stretching	

#### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that provides a highly accurate mass measurement.

Table 4: Mass Spectrometry Data for **O-Methylmurrayamine A** 

lon	Calculated m/z	Found m/z
[M+H]+	294.1494	294.1492

# **Experimental Protocols**

The following section outlines the general methodologies for the spectroscopic analysis of **O-Methylmurrayamine A**, based on typical procedures for natural product characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 Sample Preparation: A few milligrams of purified O-Methylmurrayamine A are dissolved in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.



- Data Acquisition: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a 500 MHz NMR spectrometer.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

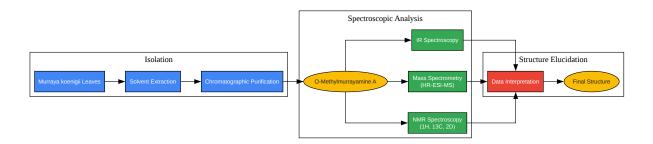
#### **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of **O-Methylmurrayamine A** is prepared in a suitable solvent, typically methanol or acetonitrile.
- Data Acquisition: The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer. The analysis is performed in positive ion mode.
- Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]+) is determined with high accuracy.

#### **Visualizations**

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **O-Methylmurrayamine A**.

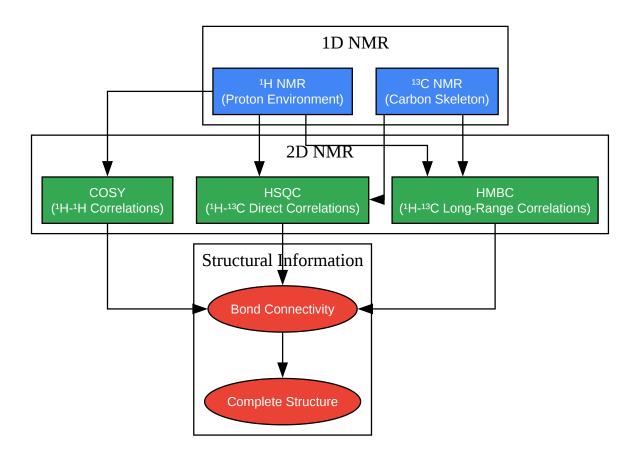




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Caption: General workflow for the isolation and spectroscopic characterization of **O-Methylmurrayamine A**.





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Caption: Logical relationships in NMR-based structure elucidation.

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